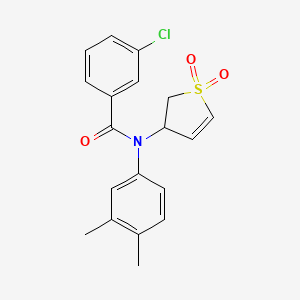

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of a chloro group, dimethylphenyl group, and a dioxido-dihydrothienyl group attached to the benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.

Acylation: The amino group can be acylated using an appropriate acid chloride to form the benzamide core.

Halogenation: Introduction of the chloro group can be achieved through halogenation reactions.

Thienyl Group Introduction: The dioxido-dihydrothienyl group can be introduced via cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

Reduction: Reduction reactions can target the chloro group or the carbonyl group in the benzamide.

Substitution: Nucleophilic substitution reactions can occur at the chloro group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines effectively .

Drug Development

The compound serves as a versatile scaffold in drug development. Its ability to form strong interactions with various biological receptors makes it a candidate for developing new therapeutic agents. Techniques such as X-ray fluorescence (XRF) spectrometry are utilized to assess the binding selectivity of this compound against different receptors, providing insights into its potential therapeutic index and efficacy .

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in synthesizing advanced polymers. Its unique thiophene structure contributes to the electronic properties of polymers, making them suitable for applications in organic electronics and photonic devices .

Nanomaterials

The compound has also been investigated for use in nanomaterials. Its ability to stabilize nanoparticles during synthesis enhances the properties of nanocomposites used in various applications, including catalysis and energy storage .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed as a standard in chromatographic methods for detecting other compounds. Its well-defined chemical properties allow for accurate quantification in complex mixtures .

Spectroscopic Applications

The compound's unique spectral characteristics make it suitable for use in various spectroscopic techniques. Its interactions with light can be utilized to study molecular dynamics and interactions within biological systems .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Properties of Thiophene Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines using derivatives of the compound. |

| Polymer Synthesis Using Novel Scaffolds | Material Science | Enhanced electronic properties in synthesized polymers incorporating the compound. |

| Application of XRF in Drug Development | Analytical Chemistry | Established binding selectivity and therapeutic index for potential drug candidates. |

Wirkmechanismus

The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxido-dihydrothienyl group may play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the dioxido-dihydrothienyl group.

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide: Lacks the chloro group.

3-chloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide: Lacks the dimethylphenyl group.

Uniqueness

The presence of all three functional groups (chloro, dimethylphenyl, and dioxido-dihydrothienyl) in 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide makes it unique. This combination of groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide (CAS Number: 1354962-39-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O₃S |

| Molecular Weight | 327.83 g/mol |

| CAS Number | 1354962-39-2 |

| Synonyms | 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide |

The biological activity of this compound may be attributed to its structural features, particularly the presence of the chloro and dimethylphenyl groups. These substituents can influence the compound's interaction with biological targets, potentially affecting enzyme activity and receptor binding.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies involving derivatives of N-(3,4-dimethylphenyl)benzamide have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains and have shown significant inhibition of growth . The exact mechanism remains to be elucidated but may involve interference with bacterial cell wall synthesis or protein synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, it may inhibit specific proteases or kinases involved in cancer progression and microbial resistance . This aspect is crucial for developing targeted therapies against resistant strains or aggressive tumors.

Case Studies

- Case Study on Anticancer Activity :

- Antimicrobial Evaluation :

Research Findings Summary

Recent literature highlights several key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Inhibits growth of multiple bacterial strains |

| Enzyme Inhibition | Potential inhibitor of specific proteases |

Eigenschaften

IUPAC Name |

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-13-6-7-17(10-14(13)2)21(18-8-9-25(23,24)12-18)19(22)15-4-3-5-16(20)11-15/h3-11,18H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVZKGYNDVYPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.